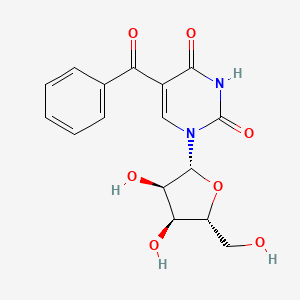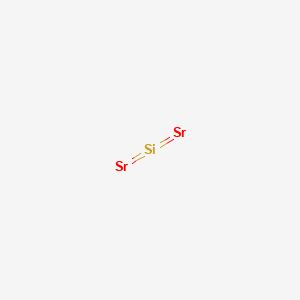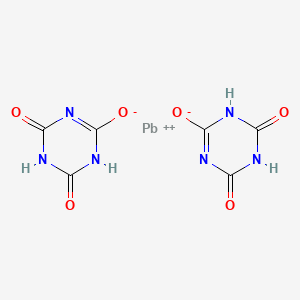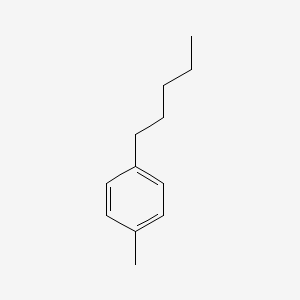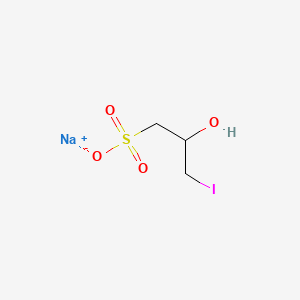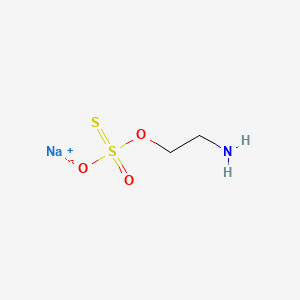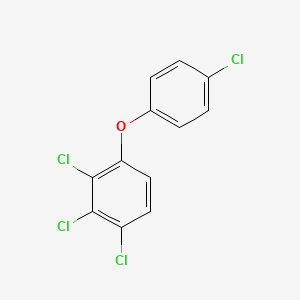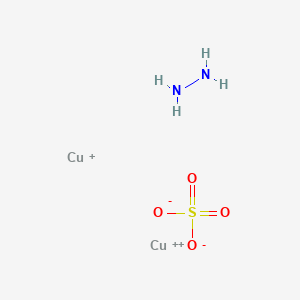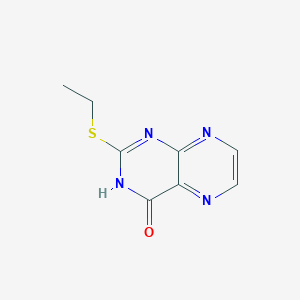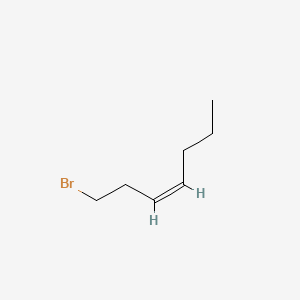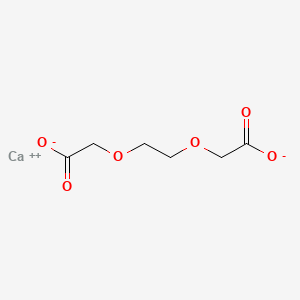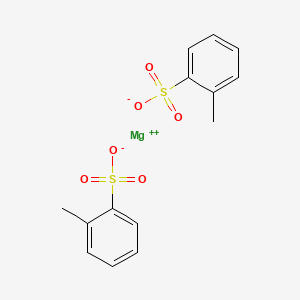
Magnesium toluenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is represented by the chemical formula C14H14MgO6S2 and has a molecular weight of 366.69236 g/mol . This compound is known for its solubility in water and some organic solvents like ethanol. It is stable under normal conditions but can decompose when heated, releasing toxic gases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium toluenesulphonate is typically synthesized by reacting toluenesulphonic acid with magnesium metal or magnesium salts. The reaction is usually carried out in a solvent such as ethanol or water under controlled temperature conditions. The general reaction can be represented as: [ \text{2 C7H8SO3H} + \text{Mg} \rightarrow \text{C14H14MgO6S2} + \text{H2} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of magnesium oxide or magnesium hydroxide as the magnesium source. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure complete reaction and high yield. The product is then purified through filtration and recrystallization processes .
Chemical Reactions Analysis
Types of Reactions: Magnesium toluenesulphonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form toluenesulphonic acid and magnesium hydroxide.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Substitution: It can undergo substitution reactions where the sulphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride.
Major Products Formed:
Hydrolysis: Toluenesulphonic acid and magnesium hydroxide.
Oxidation: Oxidized derivatives of toluenesulphonic acid.
Reduction: Reduced forms of the sulphonate group.
Scientific Research Applications
Magnesium toluenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, such as the Grignard reaction.
Biology: It is studied for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the semiconductor industry for the manufacturing of electronic components .
Mechanism of Action
The mechanism of action of magnesium toluenesulphonate involves its interaction with various molecular targets. It can act as a catalyst by stabilizing transition states and lowering activation energies in chemical reactions. In biological systems, it may interact with enzymes and proteins, altering their activity and function. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of ionic interactions and hydrogen bonding .
Comparison with Similar Compounds
Magnesium sulfate: Used as a laxative and in the treatment of magnesium deficiency.
Magnesium chloride: Commonly used in de-icing and as a source of magnesium in supplements.
Magnesium nitrate: Used in fertilizers and pyrotechnics.
Uniqueness: Magnesium toluenesulphonate is unique due to its specific sulphonate group, which imparts distinct chemical properties and reactivity. Unlike other magnesium salts, it is particularly useful in organic synthesis and industrial applications due to its solubility and stability .
Properties
CAS No. |
36729-49-4 |
|---|---|
Molecular Formula |
C14H14MgO6S2 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
magnesium;2-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O3S.Mg/c2*1-6-4-2-3-5-7(6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 |
InChI Key |
NYZCEWSWSSPEFF-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)[O-].CC1=CC=CC=C1S(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


